1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound categorized under thioether ketones. Its molecular formula is , indicating the presence of both methylthio and trifluoromethylthio functional groups attached to a phenyl ring, along with a propan-1-one moiety. This compound is notable for its unique chemical properties and potential applications in various fields of research, particularly in medicinal chemistry and material science.
This compound can be synthesized from commercially available starting materials that include 2-(methylthio)phenyl derivatives and trifluoromethylthiolating agents. The classification of this compound falls under organic compounds with significant applications in pharmaceutical chemistry due to its structural features that allow for diverse chemical reactivity.
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one typically involves several key steps:
In industrial settings, production methods may utilize batch or continuous flow processes optimized for high yield and purity, often employing high-performance liquid chromatography (HPLC) for purification.
The molecular structure of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 280.3 g/mol |
IUPAC Name | 1-[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI | InChI=1S/C11H11F3OS2/c1-3-9(15)... |
InChI Key | YTZQLDLDDIFSPA-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC |
This structure highlights the presence of sulfur-containing groups that contribute to its unique reactivity.
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions:
These reactions showcase the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one involves interactions with biological targets:
The physical properties of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one include:
Chemical properties include stability under standard conditions but may vary under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations, making it useful for synthetic applications.
This compound has potential applications in several scientific fields:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5